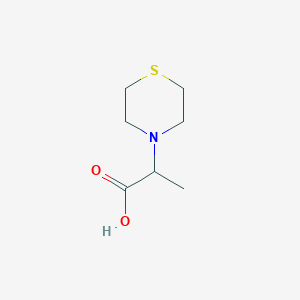

2-(Thiomorpholin-4-yl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-thiomorpholin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-6(7(9)10)8-2-4-11-5-3-8/h6H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIGZMZFMCERQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801291682 | |

| Record name | α-Methyl-4-thiomorpholineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6007-57-4 | |

| Record name | α-Methyl-4-thiomorpholineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6007-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-4-thiomorpholineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Alkylation Approach

One common approach involves the alkylation of thiomorpholine derivatives with appropriate halo-substituted propanoic acid derivatives or their esters. The general reaction scheme is:

- Starting Materials: Thiomorpholine or thiomorpholin-4-yl derivatives and halo-substituted propanoic acid esters (e.g., 2-bromopropanoate).

- Reaction Conditions: Typically conducted under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Outcome: Nucleophilic substitution at the haloalkane leads to the formation of the thiomorpholin-4-ylpropanoate ester, which can be hydrolyzed to the acid.

This method benefits from straightforward reaction steps and the availability of starting materials but requires careful control to avoid over-alkylation or side reactions.

Reductive Amination Route

An alternative method involves reductive amination to introduce the thiomorpholine ring onto a propanoic acid backbone:

- Starting Materials: 2-oxo-propanoic acid derivatives (e.g., pyruvic acid or its esters) and thiomorpholine.

- Reaction Conditions: Reductive amination is carried out using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride under mildly acidic conditions.

- Outcome: The carbonyl group of the propanoic acid derivative reacts with the amine of thiomorpholine to form an imine intermediate, which is then reduced to yield this compound or its ester.

This method allows for high selectivity and mild reaction conditions, often leading to good yields.

Representative Research Findings

Although direct literature on this compound preparation is limited, analogous compounds and related heterocyclic propanoic acids provide insights into effective synthetic strategies.

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Reported Yield (%) |

|---|---|---|---|---|

| Alkylation | Thiomorpholine + 2-bromopropanoate, K2CO3, DMF | Simple, accessible reagents | Possible side reactions, purification needed | 60-85 |

| Reductive Amination | Pyruvic acid + thiomorpholine, NaBH3CN, mild acid | Mild conditions, selective | Requires careful pH control | 70-90 |

| Ring-Closing Cyclization | Amino thiol precursors, acid/base catalysis | Enables ring formation in situ | Multi-step, may need protecting groups | 50-75 |

Analytical and Purification Considerations

- Purity Assessment: Typically performed by NMR spectroscopy, mass spectrometry, and HPLC to confirm the structure and purity of this compound.

- Isolation: Acid-base extraction and recrystallization are common to isolate the acid in pure form.

- Solubility: The compound exhibits moderate solubility in polar solvents, facilitating purification.

Summary and Recommendations

The preparation of this compound can be efficiently achieved via alkylation or reductive amination routes, with the choice depending on available starting materials and desired scale. Reductive amination offers higher selectivity and milder conditions, while alkylation is straightforward and scalable. Ring-closing cyclization is valuable for structural diversification.

For research or industrial synthesis, the following considerations are recommended:

- Optimize reaction conditions (temperature, solvent, base) to maximize yield and minimize side products.

- Employ purification techniques suitable for heterocyclic acids.

- Confirm structure and purity with comprehensive analytical methods.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Thiomorpholin-4-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Substitution reactions can lead to the formation of various substituted thiomorpholines.

Wissenschaftliche Forschungsanwendungen

2-(Thiomorpholin-4-yl)propanoic acid has found applications in several scientific fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in organic synthesis research.

Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.

Medicine: Research has explored its use as a precursor for pharmaceuticals and its potential therapeutic effects.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

2-(Thiomorpholin-4-yl)propanoic acid is similar to other thiomorpholine derivatives, such as 2-(Thiomorpholin-4-yl)acetic acid and 2-(Thiomorpholin-4-yl)butanoic acid. These compounds share the thiomorpholine core but differ in the length of the carbon chain attached to the nitrogen atom. The unique properties of this compound, such as its specific reactivity and biological activity, distinguish it from its analogs.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-(thiomorpholin-4-yl)propanoic acid and related compounds:

Key Observations:

Thiomorpholine vs. Thiophene/Thiazole: The thiomorpholine group in the target compound introduces a saturated six-membered ring with nitrogen and sulfur, contrasting with the aromatic thiophene (five-membered sulfur-containing ring) in 2-(thiophen-2-yl)propanoic acid or the thiazole (nitrogen- and sulfur-containing heterocycle) in ’s compound . Thiomorpholine’s electron-rich sulfur may enhance chelation properties compared to thiophene’s aromatic system .

This suggests that the thiomorpholine group may reduce acute toxicity compared to thiophene-containing analogs.

Biologische Aktivität

2-(Thiomorpholin-4-yl)propanoic acid is an organic compound with a molecular formula of CHNOS and a molecular weight of approximately 175.25 g/mol. This compound features a thiomorpholine ring, which contributes to its unique chemical properties and potential biological activities. Recent studies have begun to explore its pharmacological applications, particularly in the context of neurological disorders and anti-inflammatory responses.

Chemical Structure and Properties

The structure of this compound is characterized by the presence of both a carboxylic acid group and a thiomorpholine moiety. These functional groups are significant for the compound's solubility and reactivity, which can influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 175.25 g/mol |

| Functional Groups | Carboxylic acid, Thiomorpholine |

Pharmacological Potential

Research indicates that this compound exhibits significant biological activity, particularly in pharmacology. Its structural similarity to other biologically active compounds suggests potential interactions with neurotransmitter systems, possibly modulating synaptic transmission and offering neuroprotective effects. However, comprehensive studies on its specific mechanisms of action are still limited.

Anti-inflammatory Effects

Preliminary investigations have shown that derivatives of this compound may inhibit cyclooxygenase (COX), an enzyme involved in inflammation pathways. This inhibition suggests a potential role in reducing inflammatory responses, which is crucial for treating chronic inflammatory diseases.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Inflammatory Response : A study evaluating various derivatives demonstrated that certain compounds significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in cell cultures. These findings suggest that modifications to the thiomorpholine structure could enhance anti-inflammatory properties .

- Neuroprotective Potential : Research into structurally similar compounds has indicated possible neuroprotective effects, with implications for diseases like Alzheimer's and Parkinson's. The interaction with neurotransmitter receptors could be a focal point for future studies.

The mechanisms by which this compound exerts its biological effects are not fully understood. However, potential mechanisms include:

- Hydrogen Bonding : The thiomorpholine ring can participate in hydrogen bonding, which may enhance binding to biological targets.

- Metal Chelation : The presence of sulfur may allow for interactions with metal ions, potentially influencing enzyme activity or receptor interactions.

Future Research Directions

Further research is necessary to elucidate the specific biological pathways affected by this compound. Suggested areas for investigation include:

- Molecular Docking Studies : To predict interactions with specific receptors or enzymes.

- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.

- Synthesis of Derivatives : To explore structure-activity relationships that could enhance desired biological effects.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(Thiomorpholin-4-yl)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves the reaction of propanoic acid derivatives with thiomorpholine. A plausible route is analogous to the synthesis of 2-Methyl-2-(morpholin-4-yl)propanoic acid hydrochloride , substituting morpholine with thiomorpholine. Key steps include:

- Solvent Selection : Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under inert atmosphere.

- Temperature Control : Maintain 0–5°C during thiomorpholine addition to minimize side reactions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization.

- Yield Optimization : Use a 1.2:1 molar ratio of thiomorpholine to the propanoic acid derivative to account for volatility.

Q. Q2. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify thiomorpholine ring integration and propanoic acid backbone.

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ~ 206.1 g/mol based on thiomorpholine analogs) .

- Purity Assessment :

- HPLC : C18 column, 0.1% TFA in H₂O/acetonitrile gradient (retention time comparison against standards).

- Melting Point : Compare with literature values (if available) using differential scanning calorimetry (DSC).

Q. Q3. What safety protocols should be followed when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .

- Engineering Controls : Local exhaust ventilation to limit airborne exposure (OSHA PEL guidelines).

- Decontamination : Ethanol/water mixtures for spills; avoid skin contact (wash with soap and water immediately).

- Waste Disposal : Neutralize acidic residues before disposal as hazardous waste.

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from:

- Purity Variability : Validate compound purity via HPLC (>95%) and confirm absence of thiomorpholine oxide byproducts (common oxidation artifact).

- Assay Conditions : Replicate studies under standardized protocols (e.g., pH 7.4 buffer for enzyme inhibition assays).

- Control Experiments : Include thiomorpholine and propanoic acid as controls to isolate contributions of the hybrid structure.

- Data Reproducibility : Cross-validate results in ≥3 independent experiments with statistical analysis (e.g., ANOVA).

Q. Q5. What strategies are effective for improving the enantiomeric purity of this compound?

Methodological Answer:

- Chiral Synthesis : Use enantiopure thiomorpholine precursors or asymmetric catalysis (e.g., chiral oxazaborolidine catalysts).

- Resolution Techniques :

- Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases.

- Diastereomeric Salt Formation : React with (1R)-(−)-10-camphorsulfonic acid and recrystallize.

- Characterization : Confirm enantiopurity via polarimetry or circular dichroism (CD) spectroscopy.

Q. Q6. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- Molecular Docking : Screen derivatives against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina to predict binding affinity.

- ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (<3), topological polar surface area (TPSA <90 Ų), and CYP450 interactions.

- Metabolic Stability : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s MetaSite.

Q. Q7. What in vivo models are appropriate for evaluating the therapeutic potential of this compound?

Methodological Answer:

- Acute Toxicity : Dose-ranging studies in rodents (OECD 423 guidelines) to determine LD₅₀.

- Pharmacokinetics :

- Bioavailability : Administer orally and intravenously; measure plasma concentration via LC-MS/MS.

- Half-Life : Use non-compartmental analysis (WinNonlin®).

- Disease Models :

- Inflammation : Carrageenan-induced paw edema in rats (dose: 10–50 mg/kg).

- Neuroprotection : MPTP-induced Parkinson’s model in mice.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.